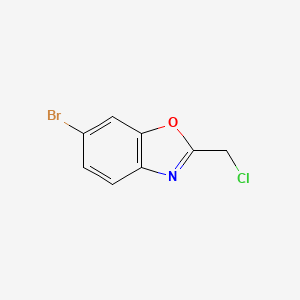

6-Bromo-2-(chloromethyl)-1,3-benzoxazole

CAS No.: 944903-23-5

Cat. No.: VC2837088

Molecular Formula: C8H5BrClNO

Molecular Weight: 246.49 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 944903-23-5 |

|---|---|

| Molecular Formula | C8H5BrClNO |

| Molecular Weight | 246.49 g/mol |

| IUPAC Name | 6-bromo-2-(chloromethyl)-1,3-benzoxazole |

| Standard InChI | InChI=1S/C8H5BrClNO/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4H2 |

| Standard InChI Key | RLVYPVDIOCNSDL-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1Br)OC(=N2)CCl |

| Canonical SMILES | C1=CC2=C(C=C1Br)OC(=N2)CCl |

Introduction

6-Bromo-2-(chloromethyl)-1,3-benzoxazole is a heterocyclic organic compound belonging to the benzoxazole family. It features a benzene ring fused to an oxazole ring with a bromine atom at position 6 and a chloromethyl group at position 2. The molecular formula of this compound is C₈H₆BrClN₂O, with a molecular weight of approximately 233.50 g/mol, although some sources report it as 246.488 g/mol due to variations in molecular structure representation .

Synthesis of 6-Bromo-2-(chloromethyl)-1,3-benzoxazole

The synthesis of this compound typically involves two key steps: bromination and chloromethylation. These reactions are crucial for introducing the bromine and chloromethyl substituents, which significantly enhance the compound's chemical reactivity and potential applications in organic synthesis and medicinal chemistry.

Applications

This compound has diverse applications across several fields:

-

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules due to its reactive functional groups.

-

Medicinal Chemistry: Its potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

-

Materials Science: Its unique chemical structure can be exploited to develop materials with specific properties.

Biological Activity and Mechanism of Action

In biological contexts, 6-Bromo-2-(chloromethyl)-1,3-benzoxazole may interact with enzymes or receptors, potentially leading to the inhibition or activation of various biological pathways. The bromine and chloromethyl groups enhance its reactivity and binding affinity towards these targets.

Research Findings and Future Directions

Research into 6-Bromo-2-(chloromethyl)-1,3-benzoxazole is ongoing, with a focus on its potential therapeutic applications and its role as a synthetic intermediate. Future studies may explore its interactions with biological targets in more detail, as well as its efficacy in drug development and materials science .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume